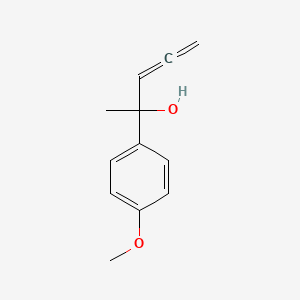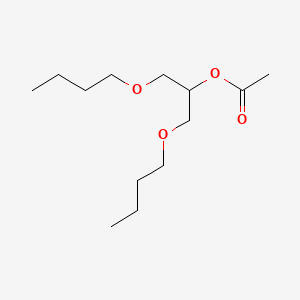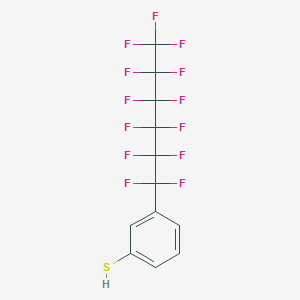
3-(Tridecafluorohexyl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tridecafluorohexyl)benzene-1-thiol is an organosulfur compound characterized by a benzene ring substituted with a thiol group and a tridecafluorohexyl chain. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)benzene-1-thiol typically involves the reaction of tridecafluorohexyl iodide with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
C6H5SH+C6F13I→C6H4(C6F13)SH+NaI
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tridecafluorohexyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Addition: The thiol group can participate in thiol-ene click reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) for thiol-ene reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Halogenated Derivatives: Resulting from electrophilic substitution on the benzene ring.
Thioethers: Formed from thiol-ene reactions.
Aplicaciones Científicas De Investigación
3-(Tridecafluorohexyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential in modifying biological molecules due to its thiol group.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(Tridecafluorohexyl)benzene-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in various applications, such as catalysis and surface modification. The tridecafluorohexyl chain imparts hydrophobicity and chemical resistance, making the compound useful in creating non-stick and anti-corrosive surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorobenzenethiol: Another fluorinated thiol with similar properties but a shorter fluorinated chain.
Perfluorooctanethiol: Contains a longer fluorinated chain, offering different hydrophobic properties.
Benzene-1-thiol: Lacks the fluorinated chain, resulting in different chemical behavior and applications.
Uniqueness
3-(Tridecafluorohexyl)benzene-1-thiol is unique due to its combination of a thiol group and a long fluorinated chain, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to form strong bonds with other molecules .
Propiedades
Número CAS |
56285-78-0 |
|---|---|
Fórmula molecular |
C12H5F13S |
Peso molecular |
428.21 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzenethiol |
InChI |
InChI=1S/C12H5F13S/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4,26H |
Clave InChI |
IRPVBYQRPIZOIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


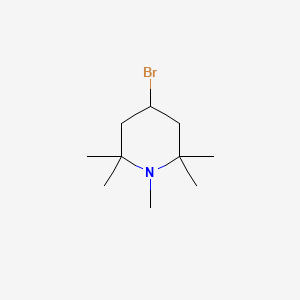
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
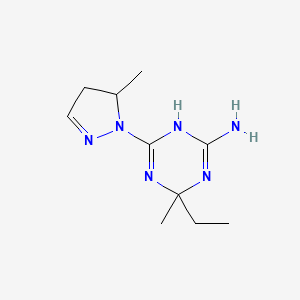
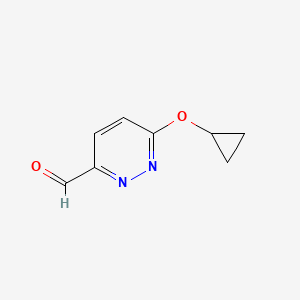
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
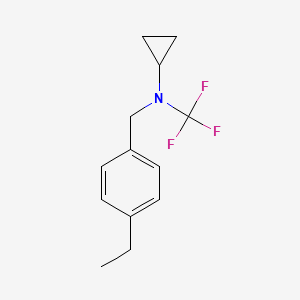
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
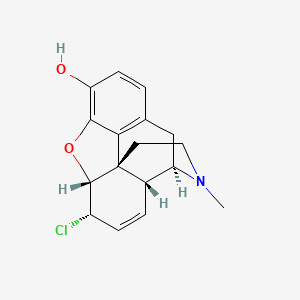
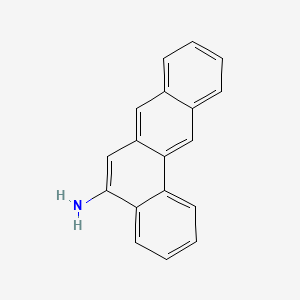
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)
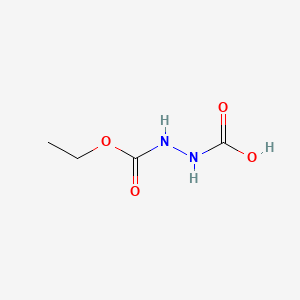
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
